Beta-Amyloid (3-40)

Amyloid aggregation Thioflavin-T assay Fibrillogenesis

Researchers relying on Aβ(1-40) for Thioflavin-T aggregation assays face a critical limitation: under standard conditions (20% TFE, pH 2.8), Aβ(1-40) fails to produce detectable ThT-positive aggregates. AβpE3-40 resolves this with a robust sigmoidal aggregation profile and β-sheet-rich conformation. • Aggregation Assays: Reliable, quantifiable ThT-positive sigmoidal kinetics-essential for high-throughput anti-amyloid compound screening. • Structural Biology: Extended monomeric conformation with characteristic Gly25/Ile31 contacts, distinct from Aβ(1-40) hairpin model, ensuring accurate solid-state NMR and cryo-EM fibril structures. • Immunoassay Development: Enables pyroglutamate-specific monoclonal antibody-based sandwich ELISAs with zero Aβ(1-40) cross-reactivity (quantitative range: 22 pg/mL-7.5 ng/mL). • Co-Aggregation Modeling: Required for Aβ(1-40)/AβpE3-40 co-incubation studies that recapitulate mutual fibrillogenesis inhibition observed in AD brain tissue.

Molecular Formula
Molecular Weight 4143.7
Cat. No. B1578732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (3-40)
Molecular Weight4143.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (3-40) Procurement for Alzheimer's Research


Beta-Amyloid (3-40), also designated Aβ3-40 or in its pyroglutamate-modified form as AβpE3-40 (CAS: 161818-04-8), is an N-terminally truncated and post-translationally modified amyloid-β peptide that represents a minor but pathologically significant Aβ species in Alzheimer's disease [1]. This 38-residue peptide (molecular weight approximately 4125.7 Da) lacks the first two N-terminal amino acids and features a pyroglutamate cyclization at position 3, a modification that alters its biophysical properties compared to the canonical full-length Aβ(1-40) [2]. AβpE3-40 has been isolated from senile plaques in AD patient brains and 24-month-old APP transgenic mice, where it contributes to plaque core formation and serves as a seeding template for wild-type Aβ aggregation .

Why Aβ(1-40) Cannot Substitute for Aβ(3-40)


Substitution of AβpE3-40 with full-length Aβ(1-40) or other in-class Aβ peptides is scientifically invalid due to fundamentally divergent structural, aggregation, and immunological properties. Under identical experimental conditions (20% TFE, 50 mM potassium phosphate, pH 2.8), AβpE3-40 exhibits a dramatically altered secondary structure preference, forming β-sheet-rich conformations while Aβ(1-40) adopts α-helical structures [1]. In aggregation kinetics assays, AβpE3-40 generates a typical sigmoidal Thioflavin-T positive aggregation profile, whereas Aβ(1-40) fails to produce any detectable ThT-positive structures under the same conditions [1]. Furthermore, antibodies raised against Aβ3-40 show no appreciable cross-reactivity with Aβ1-40, precluding the use of full-length peptides as surrogates in immunoassay development [2]. These biophysical and immunological divergences mean that experimental outcomes obtained with Aβ(1-40) cannot be extrapolated to systems involving N-terminally truncated pyroglutamate species.

Comparative Evidence for Beta-Amyloid (3-40)


Distinct Aggregation Kinetics in ThT Assays

In a direct head-to-head comparison, pEAβ(3-40) exhibited a classic sigmoidal aggregation profile with robust Thioflavin-T fluorescence signal, while Aβ(1-40) produced no detectable ThT-positive aggregates under identical experimental conditions [1].

Amyloid aggregation Thioflavin-T assay Fibrillogenesis

β-Sheet vs. α-Helix Conformation Preference

Circular dichroism spectroscopy revealed that pEAβ(3-40) displays an enhanced propensity to form β-sheet-rich structures in 20% TFE-containing solutions, whereas Aβ(1-40) predominantly adopts α-helical conformations under the same conditions [1]. This conformational divergence is attributed to the pyroglutamate modification affecting the N-terminal region signals toward residue E11 and V40 [2].

Circular dichroism spectroscopy Secondary structure Conformational analysis

Specific Antibody Development Without Cross-Reactivity

Monoclonal antibodies raised against AβpE3 exhibit affinities of 1–10 nM and demonstrate no appreciable cross-reactivity with Aβ1-40 or other N-terminally truncated Aβ variants [1]. A validated sandwich immunoassay for Aβ-3-40 achieved a quantitative assay range of 22 pg/mL to 7.5 ng/mL with acceptable intermediate imprecision [2].

Immunoassay development Monoclonal antibody Diagnostic biomarker

Extended Fibril Conformation vs. Hairpin Model

Solid-state NMR spectroscopy probing inter-residual contacts (Phe19/Leu34, Ala21/Leu34, Gly25/Ile31) confirms that pE3-Aβ3-40 fibrils adopt an extended monomeric conformation, in contrast to the conventional hairpin model most often described for wild-type Aβ1-40 fibrils [1]. The Gly25/Ile31 contact serves as a decisive structural indicator for this extended architecture.

Solid-state NMR Fibril structure Conformational polymorphism

Increased Oligomerization Propensity in Simulations

Discrete molecular dynamics simulations demonstrate that Aβ3-40 shows increased oligomerization propensity relative to full-length Aβ1-40, consistent with in vitro aggregation findings [1]. Additionally, Aβ3-40 oligomers exhibit significantly more flexible and solvent-exposed N-termini than Aβ1-40 conformations, a structural feature that correlates with enhanced toxicity.

Molecular dynamics Oligomer formation Computational modeling

Mutual Fibrillogenesis Inhibition in Co-Incubation

In equimolar combination, AβpE3-40 and Aβ1-40 mutually suppress β-sheet formation and inhibit fibrillogenesis, as demonstrated by Thioflavin-T fluorescence and isotope-edited FTIR spectroscopy [1]. Notably, pEAβ3-40 maintains a significant fraction of α-helical structure in the combined sample, indicating reduced β-sheet propensity under co-incubation conditions.

Cross-seeding Co-aggregation Fibrillogenesis inhibition

Application Scenarios for Alzheimer's Research & Diagnostics


Aggregation Kinetics & Inhibitor Screening

AβpE3-40 is the optimal peptide for Thioflavin-T-based aggregation assays and inhibitor screening due to its robust sigmoidal aggregation kinetics with detectable β-sheet-rich structures, in direct contrast to Aβ(1-40) which fails to generate ThT-positive aggregates under identical conditions (20% TFE, pH 2.8) [5]. This property makes AβpE3-40 essential for high-throughput screening of anti-amyloid compounds where reliable and quantifiable aggregation readouts are required.

Immunoassay Development for Plasma Biomarker Detection

The absolute specificity of monoclonal antibodies recognizing the pyroglutamate-modified N-terminus (affinities 1–10 nM) with no cross-reactivity to Aβ1-40 [5] enables the development of sandwich immunoassays for Aβ-3-40 quantification in biological samples with a validated quantitative range of 22 pg/mL to 7.5 ng/mL [3]. This specificity is critical for measuring the plasma Aβ-3-40/Aβ1-42 ratio, a reported novel Alzheimer's disease biomarker.

Structural Studies of Extended Fibril Conformation

Solid-state NMR investigations of amyloid fibril structure should employ pE3-Aβ3-40 to accurately capture the extended monomeric conformation with its characteristic Gly25/Ile31 contact, which fundamentally differs from the classical hairpin model of Aβ1-40 fibrils [5]. Procurement of the correct peptide variant is essential for cryo-EM, solid-state NMR, and other structural biology applications aiming to resolve disease-relevant fibril architectures.

Cross-Seeding & Co-Aggregation Modeling

AβpE3-40 is required for co-incubation experiments with Aβ1-40 to accurately model the mutual fibrillogenesis inhibition and prefibrillar state stabilization that occurs when both species are present [5]. Substituting AβpE3-40 with additional Aβ1-40 would fail to recapitulate the complex aggregation dynamics observed in AD brain tissue, where both pyroglutamate-modified and unmodified Aβ species coexist.

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